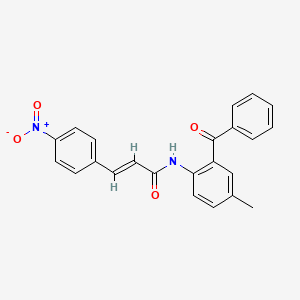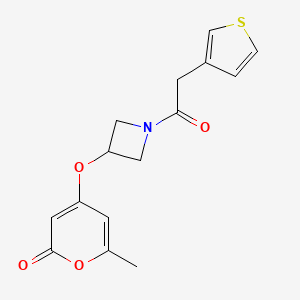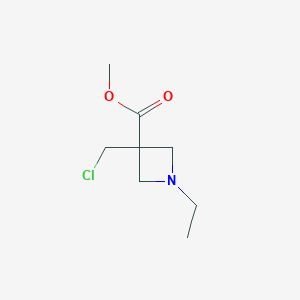
Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl methyl ether is an organic compound used as an alkylating agent in organic synthesis. It is often used for introducing the methoxymethyl ether (MOM) protecting group . It is a colorless, sweet-smelling, flammable gas .
Synthesis Analysis
In general, chloromethyl compounds can be synthesized from corresponding alcohols or ethers. For example, a synthetic method for 3-chloromethyl benzoic acid involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. For example, chloromethyl methyl ether has the chemical formula CH3ClO .Chemical Reactions Analysis
Chloromethyl compounds are often used as alkylating agents in organic synthesis. They can react with a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .Physical And Chemical Properties Analysis
Chloromethyl methyl ether is a colorless, flammable, highly volatile liquid that decomposes in water . It has a molecular weight of 80.51 g/mol .科学的研究の応用
Chemical Synthesis and Pharmaceutical Applications
Methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate serves as an intermediate in various chemical syntheses, contributing significantly to pharmaceutical research and development. Its chemical structure allows for modifications leading to the creation of diverse compounds with potential biological activities.
Synthetic Pathways : This compound is utilized in synthetic pathways to create novel compounds with potential therapeutic benefits. For example, it has been involved in the synthesis of ribavirin imidates, showcasing antitumor and antiviral activities. These imidates demonstrate significant in vivo activity against murine leukemia, highlighting the compound's role in developing antitumor agents (Kini, Robins, & Avery, 1989).
Cascade Transformations : It also acts as a precursor in cascade reactions, leading to the formation of novel tricyclic compounds. Such transformations exemplify its versatility in chemical synthesis, enabling the exploration of new pharmacologically active molecules (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).
Antitumor Agents Development : Furthermore, derivatives synthesized from this compound have been investigated for their antitumor properties, with some showing promise against specific cancer cell lines. This underscores its potential as a building block in oncological drug discovery (Badrey & Gomha, 2012).
Chemical Stability and Reactions : The compound's reactivity and stability under various conditions have been studied, providing insights into its behavior in synthetic processes. Such studies are crucial for optimizing reaction conditions and improving yields in pharmaceutical synthesis (Basheer & Rappoport, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(chloromethyl)-1-ethylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-3-10-5-8(4-9,6-10)7(11)12-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJZJZCUFZBYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)(CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)
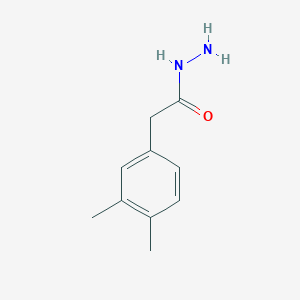
![2-Butyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2921423.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2921426.png)
![N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2921427.png)
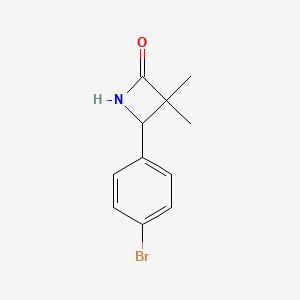
![3-(2-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2921430.png)
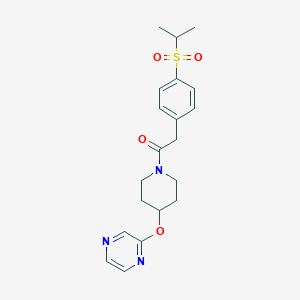
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2921432.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl cyclopropanecarboxylate](/img/structure/B2921435.png)

